molecular formula C8H7Cl3 B1411123 3,5-Dichloro-2-methylbenzyl chloride CAS No. 1806347-44-3

3,5-Dichloro-2-methylbenzyl chloride

Cat. No.: B1411123
CAS No.: 1806347-44-3
M. Wt: 209.5 g/mol
InChI Key: BTYSEWSCQHYMBF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzyl chloride is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methylbenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylbenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 3,5-dichloro-2-methylbenzyl alcohol, 3,5-dichloro-2-methylbenzylamine, and 3,5-dichloro-2-methylbenzylthiol.

    Oxidation: Major products are 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-2-methylbenzyl alcohol.

    Reduction: The primary product is 3,5-dichloro-2-methylbenzyl alcohol.

Scientific Research Applications

3,5-Dichloro-2-methylbenzyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in the development of new therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-methylbenzyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzyl chloride
  • 2,4-Dichloro-5-methylbenzyl chloride
  • 3,5-Dichloro-2-methylbenzoic acid

Uniqueness

3,5-Dichloro-2-methylbenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies .

Biological Activity

3,5-Dichloro-2-methylbenzyl chloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H8Cl3C_8H_8Cl_3 and features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This unique substitution pattern influences both its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria, which are often more susceptible to halogenated compounds due to their cell wall structure.
  • Antifungal Activity : The compound has demonstrated antifungal properties, inhibiting the growth of fungi such as Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting hyphal formation .
  • Enzyme Inhibition : this compound has been explored for its role in inhibiting specific enzymes, which could lead to potential therapeutic applications in treating diseases where enzyme dysregulation is a factor.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes, leading to inhibition or modulation of biochemical pathways. This property is crucial in pharmacological research for drug development strategies.
  • Hydrophobic Interactions : The chlorinated aromatic ring engages in π-π stacking and hydrophobic interactions with biological molecules, enhancing binding affinity and specificity.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Chlorination of 2-Methylbenzyl Alcohol : Using reagents like thionyl chloride or phosphorus pentachloride.
  • Substitution Reactions : Employing nucleophilic substitution reactions with suitable chlorinating agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
3,5-Dichlorobenzyl chlorideC7H6Cl2C_7H_6Cl_2Simpler structure without methyl substitution
2,4-Dichloro-5-methylbenzyl chlorideC8H8Cl2C_8H_8Cl_2Different substitution pattern affecting reactivity
3,5-Dichloro-2-methylbenzoic acidC8H7Cl3O2C_8H_7Cl_3O_2Carboxylic acid derivative; different functional group

The distinct substitution pattern in this compound imparts unique chemical reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Medicinal Chemistry : Investigations into its enzyme inhibition capabilities suggest potential therapeutic applications in treating conditions such as bacterial infections and fungal diseases .
  • Agricultural Applications : As an intermediate in the synthesis of agrochemicals, it may contribute to developing new pesticides or fungicides that leverage its biological activity.

Properties

IUPAC Name

1,5-dichloro-3-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSEWSCQHYMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237059
Record name Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806347-44-3
Record name Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806347-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-3-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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